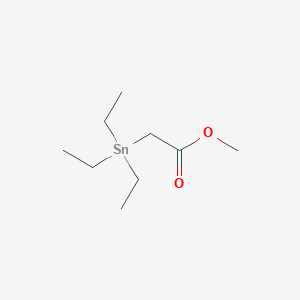
Methyl (triethylstannyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (triethylstannyl)acetate is an organotin compound that features a tin atom bonded to three ethyl groups and one methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (triethylstannyl)acetate can be synthesized through the reaction of triethylstannyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin precursors and controlled reaction conditions to ensure high yield and purity. The process may involve distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (triethylstannyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Methyl (triethylstannyl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.
Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, although their toxicity remains a concern.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (triethylstannyl)acetate involves the interaction of the tin center with various molecular targets. The triethylstannyl group can participate in nucleophilic substitution reactions, while the methyl acetate group can undergo hydrolysis. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl (trimethylstannyl)acetate
- Methyl (tributylstannyl)acetate
- Ethyl (triethylstannyl)acetate
Uniqueness
Methyl (triethylstannyl)acetate is unique due to the specific arrangement of its ethyl and acetate groups around the tin center. This configuration imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to similar compounds, it may offer advantages in terms of ease of synthesis and versatility in chemical reactions.
Properties
CAS No. |
5905-91-9 |
|---|---|
Molecular Formula |
C9H20O2Sn |
Molecular Weight |
278.96 g/mol |
IUPAC Name |
methyl 2-triethylstannylacetate |
InChI |
InChI=1S/C3H5O2.3C2H5.Sn/c1-3(4)5-2;3*1-2;/h1H2,2H3;3*1H2,2H3; |
InChI Key |
KABDQPSUDZIHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


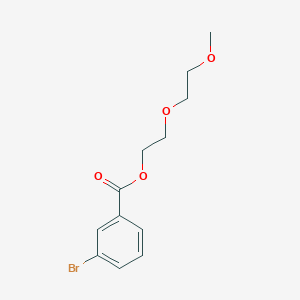
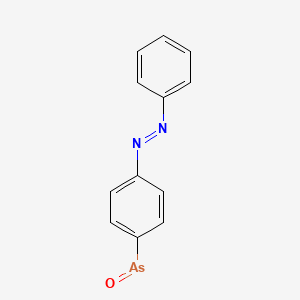

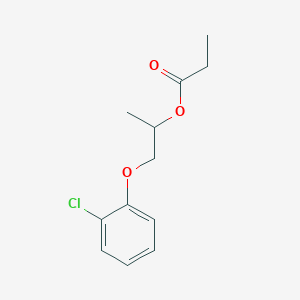
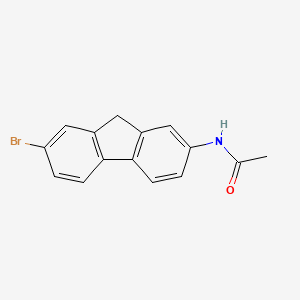

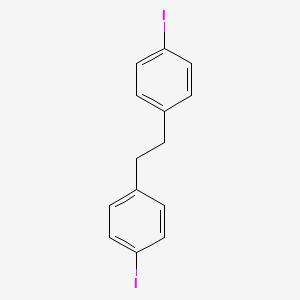
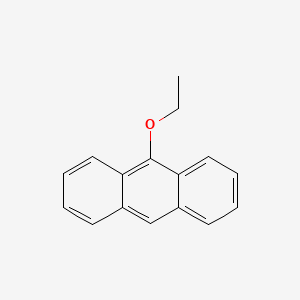
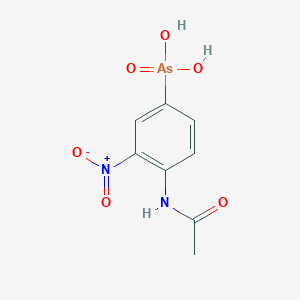
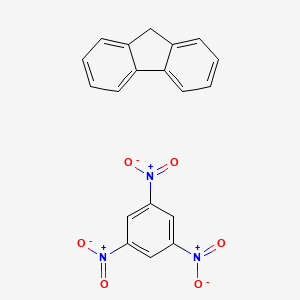
![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
